3-Piperazin-1-ylmethyl-quinoline
Description
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)quinoline |
InChI |
InChI=1S/C14H17N3/c1-2-4-14-13(3-1)9-12(10-16-14)11-17-7-5-15-6-8-17/h1-4,9-10,15H,5-8,11H2 |
InChI Key |
AIPJLGDDFHKUTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
The Foundational Pillars: Quinoline and Piperazine in Medicinal Chemistry
The quinoline (B57606) and piperazine (B1678402) heterocycles are independently recognized as "privileged structures" in medicinal chemistry, a testament to their recurring presence in a multitude of biologically active compounds. Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a cornerstone in drug discovery for decades. ontosight.aimdpi.com Its derivatives are known to exhibit a vast array of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. mdpi.comresearchgate.net The rigid structure of the quinoline scaffold allows it to interact with various biological targets, making it a versatile building block for new therapeutic agents. mdpi.com
Similarly, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a frequent component of drug molecules across numerous therapeutic areas. Its presence is noted in anticancer, antifungal, antibacterial, antimalarial, and antipsychotic agents. The piperazine moiety often serves as a flexible linker, connecting different pharmacophoric fragments within a single molecule, and its basic nitrogen atoms can be crucial for receptor binding and improving the pharmacokinetic properties of a compound. researchgate.net
A Hybrid Approach: the Quinoline Piperazine Scaffold
The strategic combination of quinoline (B57606) and piperazine (B1678402) moieties into a single molecular entity, known as molecular hybridization, represents a powerful approach in medicinal chemistry. researchgate.net This strategy aims to create hybrid molecules with potentially enhanced biological activity or novel mechanisms of action by integrating the beneficial properties of both parent scaffolds. researchgate.net Research into quinoline-piperazine hybrids has a rich history, leading to the development of numerous compounds with significant therapeutic potential.
Historically, the conjugation of these two scaffolds has been explored in various therapeutic domains. For instance, many marketed antibiotics, such as ciprofloxacin (B1669076) and norfloxacin, feature a quinolone core linked to a piperazine ring. nih.gov More recently, research has expanded to investigate the efficacy of quinoline-piperazine derivatives as anticancer agents, with some compounds demonstrating potent antiproliferative effects against various cancer cell lines. researchgate.netnih.gov The versatility of this scaffold has also led to its exploration in the context of neurodegenerative diseases, such as Alzheimer's, where multi-target directed ligands are being designed. researchgate.netresearchgate.net
Spotlight on a Specific Isomer: 3 Piperazin 1 Ylmethyl Quinoline
The focused investigation into 3-Piperazin-1-ylmethyl-quinoline derivatives stems from the understanding that the specific substitution pattern on the quinoline (B57606) ring is critical for biological activity. The position of the piperazine-containing side chain significantly influences the molecule's interaction with its biological target. While research has explored various substitution patterns, the 3-position has garnered particular interest.
The rationale for this focused investigation is rooted in the desire to explore new chemical space and potentially uncover novel biological activities that differ from the more extensively studied 2- and 4-substituted quinoline-piperazine analogues. The synthesis of derivatives with the piperazin-1-ylmethyl group at the C-3 position of the quinoline ring allows for a systematic evaluation of how this specific structural arrangement impacts efficacy in various biological assays. For example, studies have described regioselective routes to synthesize 3-piperazinyl quinoline derivatives, highlighting the deliberate effort to access and evaluate this particular isomer. ulakbim.gov.trresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-piperazin-1-ylmethyl-quinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 2-(substituted-piperazin-1-ylmethyl)-quinoline-3-carboxylate derivatives are synthesized by refluxing quinoline precursors with piperazine derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of quinoline to piperazine) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- NMR : NMR (400 MHz, DMSO-d6) shows characteristic peaks for the quinoline aromatic protons (δ 8.2–8.8 ppm) and piperazine methylene protons (δ 2.5–3.5 ppm). NMR confirms the quaternary carbon at the quinoline-piperazine junction (δ 155–160 ppm) .
- HRMS : Molecular ion [M+H] at m/z 228.1602 (calculated for CHN) .
- IR : Stretching vibrations for C=N (1600–1650 cm) and C-Cl (if substituted, 650–750 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity for this compound?
- Methodological Answer : Use broth microdilution assays (CLSI guidelines) against Candida albicans (ATCC 90028) and Mycobacterium tuberculosis H37Rv. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours. For example, 7-chloro-4-(piperazin-1-yl)quinoline derivatives showed MIC values of 2–8 µg/mL against C. albicans . Include positive controls (e.g., fluconazole) and assess cytotoxicity via MTT assays on HEK-293 cells .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the anticancer activity of this compound derivatives?
- Methodological Answer : Systematic modifications include:
- Quinoline Core : Introducing electron-withdrawing groups (e.g., -CF) at position 7 enhances c-Met kinase inhibition (IC < 100 nM) .
- Piperazine Substituents : Arylpiperazine extensions (e.g., 4-aryl groups) improve dopamine D3 receptor selectivity (D3/D2 ratio > 100-fold) via hydrophobic interactions with transmembrane domains .
- Table : SAR Trends in Anticancer Activity
| Substituent Position | Modification | Biological Effect |
|---|---|---|
| Quinoline C-7 | -CF | c-Met inhibition ↑ |
| Piperazine N-4 | Benzyl | D3 selectivity ↑ |
| Methylene Linker | Ethyl → Propyl | LogP optimization |
Q. What crystallographic data support the conformational flexibility of the piperazine moiety in this compound complexes?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:
- Torsion Angles : The piperazine ring adopts a chair conformation with N-C-C-N torsion angles of 55–60°, enabling hydrogen bonding (N–H⋯N) in the crystal lattice .
- Packing Interactions : Non-merohedral twinning is observed in asymmetric units, influencing solubility and stability .
Q. How do contradictory results in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from:
- Assay Variability : Differences in microbial strains (e.g., C. albicans clinical isolates vs. ATCC strains) or incubation times .
- Cytotoxicity Thresholds : Compounds with MIC < 10 µg/mL but IC < 20 µM (HEK-293) require structural tweaking (e.g., reducing lipophilicity via -OH groups) .
- Resolution : Use orthogonal assays (e.g., time-kill kinetics for antimicrobials; Annexin V/PI staining for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
